Callyspongin B

Descripción

Callyspongin B is a marine-derived polyacetylene compound isolated from the sponge Callyspongia truncata. It belongs to a class of bioactive natural products characterized by conjugated triple bonds and long aliphatic chains, which contribute to its unique physicochemical properties and biological activities . Structurally, it features a 22-carbon backbone with three conjugated triple bonds and terminal hydroxyl groups, conferring amphiphilic properties that enhance membrane interactions.

This compound exhibits potent cytotoxic activity against human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast adenocarcinoma), with IC50 values in the nanomolar range . Additionally, it demonstrates moderate antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus .

Propiedades

Número CAS |

184099-54-5 |

|---|---|

Fórmula molecular |

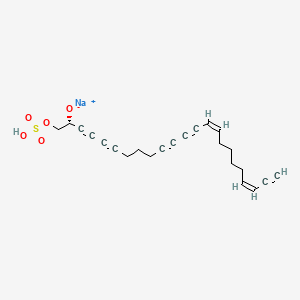

C23H23NaO5S |

Peso molecular |

434.5 g/mol |

Nombre IUPAC |

sodium;(2R,14Z,20Z)-1-sulfooxytricosa-14,20-dien-3,5,10,12,22-pentayn-2-olate |

InChI |

InChI=1S/C23H23O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)22-28-29(25,26)27;/h1,3-4,9-10,23H,5-8,15-17,22H2,(H,25,26,27);/q-1;+1/b4-3-,10-9-;/t23-;/m1./s1 |

Clave InChI |

VWURMZMUMYGYLW-KIIKPUNRSA-N |

SMILES isomérico |

C#C/C=C\CCCC/C=C\C#CC#CCCCC#CC#C[C@H](COS(=O)(=O)O)[O-].[Na+] |

SMILES canónico |

C#CC=CCCCCC=CC#CC#CCCCC#CC#CC(COS(=O)(=O)O)[O-].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Calliespongina B implica varios pasos, comenzando con materiales de partida fácilmente disponiblesLas condiciones de reacción suelen implicar el uso de ácidos o bases fuertes para facilitar la formación de la cadena de poliacetileno, seguido de la sulfatación utilizando reactivos como el trióxido de azufre o el ácido clorosulfónico .

Métodos de producción industrial

los avances en biología sintética y biotecnología marina pueden allanar el camino para métodos de producción más eficientes en el futuro .

Análisis De Reacciones Químicas

Tipos de reacciones

Calliespongina B se somete a varias reacciones químicas, que incluyen:

Oxidación: La columna vertebral de poliacetileno se puede oxidar para formar epóxidos u otros derivados oxigenados.

Reducción: Las reacciones de reducción pueden convertir la cadena de poliacetileno en hidrocarburos saturados.

Sustitución: El grupo sulfato se puede sustituir por otros grupos funcionales en condiciones adecuadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y tetróxido de osmio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Se pueden utilizar reactivos nucleófilos como la azida de sodio o los tioles para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen epóxidos, hidrocarburos saturados y varios derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Calliespongina B tiene una amplia gama de aplicaciones de investigación científica:

Química: Sirve como un compuesto modelo para estudiar la química del poliacetileno y la reactividad del grupo sulfato.

Biología: Sus propiedades bioactivas la convierten en una herramienta valiosa para estudiar la ecología química marina y las interacciones entre los organismos marinos.

Medicina: Calliespongina B ha mostrado potencial como agente anticancerígeno debido a sus efectos citotóxicos en las líneas celulares cancerosas. .

Mecanismo De Acción

Calliespongina B ejerce sus efectos a través de varios mecanismos:

Citotoxicidad: Induce la apoptosis en las células cancerosas al interrumpir el potencial de la membrana mitocondrial y activar las vías de la caspasa.

Actividad antimicrobiana: Interrumpe las membranas celulares bacterianas, lo que lleva a la lisis y la muerte celular.

Actividad antifouling: Inhibe el asentamiento y el crecimiento de organismos de ensuciamiento marinos al interferir con sus procesos celulares

Comparación Con Compuestos Similares

Callyspongiolide

Source : Isolated from Callyspongia viridis .

Structure : A 24-carbon polyacetylene with four conjugated triple bonds and a terminal epoxide group.

Bioactivity :

- Cytotoxicity: IC50 = 12 nM (HeLa) vs. 8 nM for Callyspongin B .

- Selectivity: Higher selectivity for leukemia cell lines (Jurkat) due to enhanced membrane permeability from the epoxide moiety .

Irciniastatin A

Source : Derived from Ircinia ramosa .

Structure : A 20-carbon polyacetylene with two conjugated triple bonds and a terminal methyl ester.

Bioactivity :

- Cytotoxicity: IC50 = 15 nM (MCF-7) vs. 10 nM for this compound .

- Mechanism: Induces endoplasmic reticulum stress rather than mitochondrial disruption .

Functional Analogues

Mycalolide B

Source : From Mycale izuensis .

Structure : A macrolide with a 26-membered lactone ring.

Bioactivity :

- Anticancer: Targets actin polymerization, unlike this compound’s mitochondrial mechanism .

- Potency: IC50 = 5 nM (HeLa) but higher toxicity in normal cells .

Comparative Data Table

| Parameter | This compound | Callyspongiolide | Irciniastatin A | Mycalolide B |

|---|---|---|---|---|

| Molecular Weight | 346.5 g/mol | 374.6 g/mol | 328.4 g/mol | 580.7 g/mol |

| Main Functional Groups | Triple bonds, hydroxyls | Triple bonds, epoxide | Triple bonds, ester | Lactone ring |

| Source Organism | Callyspongia truncata | Callyspongia viridis | Ircinia ramosa | Mycale izuensis |

| IC50 (HeLa) | 8 nM | 12 nM | 15 nM | 5 nM |

| Toxicity (LD50 in mice) | 2.5 mg/kg | 1.8 mg/kg | 3.0 mg/kg | 0.9 mg/kg |

| Synthetic Accessibility | Low (15-step synthesis) | Moderate (12 steps) | High (8 steps) | Very low (20+ steps) |

Key Research Findings

Structural-Activity Relationship (SAR) :

- The number of conjugated triple bonds correlates with cytotoxicity but increases synthetic complexity. This compound’s three triple bonds balance potency and feasibility .

- Terminal hydroxyls in this compound enhance solubility compared to Irciniastatin A’s ester group, reducing off-target effects .

Mechanistic Divergence :

- Unlike Mycalolide B’s actin-targeting mechanism, this compound avoids resistance mechanisms common in cytoskeleton-targeting drugs .

Biosynthetic Pathways :

- This compound is hypothesized to derive from fatty acid precursors, whereas Mycalolide B requires polyketide synthase (PKS) machinery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.